molecular formula C10H12N2O B2641643 8-Hydroxy-2-(i-propyl)imidazo[1,2-a]pyridine CAS No. 204927-59-3

8-Hydroxy-2-(i-propyl)imidazo[1,2-a]pyridine

Cat. No.: B2641643
CAS No.: 204927-59-3
M. Wt: 176.219
InChI Key: XXTKYABHCAKLFJ-UHFFFAOYSA-N
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Description

8-Hydroxy-2-(i-propyl)imidazo[1,2-a]pyridine (CAS 204927-59-3) is a high-purity chemical compound offered as a solid powder for research and development applications. It belongs to the imidazo[1,2-a]pyridine class of nitrogen-containing fused heterocycles, a scaffold recognized as a priority pharmacophore in medicinal chemistry . This structural class is prevalent in numerous marketed drugs and bioactive molecules due to its significant biological activities, which include analgesic, anticancer, antiosteoporosis, and anxiolytic properties . The presence of the hydroxy group at the 8-position and an isopropyl substituent at the 2-position provides specific electronic and steric properties, making this compound a valuable intermediate for the further synthesis and exploration of novel bioactive molecules . The imidazo[1,2-a]pyridine core is highly amenable to derivatization, particularly through modern synthetic methodologies such as the Lewis acid-catalyzed three-component aza-Friedel-Crafts reaction, which allows for efficient introduction of diverse functional groups at the C3 position . This makes this compound a versatile and crucial building block for medicinal chemists aiming to design and rapidly synthesize libraries of potential drug candidates with multifunctional groups . This product is supplied with a guaranteed purity of 99% and is accompanied by comprehensive analytical data to ensure identity and quality for your research. It is intended for use in laboratory research only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-ylimidazo[1,2-a]pyridin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7(2)8-6-12-5-3-4-9(13)10(12)11-8/h3-7,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTKYABHCAKLFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN2C=CC=C(C2=N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

8-Hydroxy-2-(i-propyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include transition metal catalysts, acidic or basic conditions, and specific solvents to enhance reaction efficiency . The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the imidazo[1,2-a]pyridine core structure .

Scientific Research Applications

Medicinal Chemistry Applications

The imidazo[1,2-a]pyridine scaffold has been extensively studied for its potential in drug development. The compound 8-Hydroxy-2-(i-propyl)imidazo[1,2-a]pyridine exhibits several promising applications:

  • Anticancer Activity : Research has shown that derivatives of imidazo[1,2-a]pyridine can inhibit cancer cell proliferation. For instance, studies indicate that certain derivatives demonstrate significant cytotoxicity against various cancer cell lines, including breast and lung cancers. This is attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in tumor growth .
  • Antiviral Properties : The compound has been investigated for its antiviral activity against viruses such as human cytomegalovirus and varicella-zoster virus. Specific derivatives have shown therapeutic indices greater than 150, making them suitable candidates for further development as antiviral agents .
  • Antimycobacterial Effects : Imidazo[1,2-a]pyridine derivatives have been explored for their effectiveness against Mycobacterium tuberculosis. They exhibit potent activity against both latent and active forms of the infection, suggesting their potential role in tuberculosis treatment regimens .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Key findings include:

  • Substitution Patterns : Modifications at various positions on the imidazo[1,2-a]pyridine ring can significantly alter biological activity. For example, the introduction of hydroxyl or alkyl groups has been associated with enhanced anticancer and antiviral activities .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves interaction with specific biological targets such as enzymes or receptors. For instance, some derivatives act as inhibitors of cyclooxygenase (COX) enzymes, showcasing anti-inflammatory properties alongside their primary therapeutic effects .

Case Studies

Several studies highlight the practical applications of this compound:

  • Anticancer Efficacy : A study evaluated the effects of a series of imidazo[1,2-a]pyridine derivatives on breast cancer cell lines. The results indicated that specific analogs induced significant apoptosis through caspase activation pathways .
  • Antiviral Activity : In another investigation, a derivative was tested against human cytomegalovirus. The compound exhibited potent antiviral effects with minimal cytotoxicity to host cells, supporting its potential as a therapeutic agent for viral infections .
  • Tuberculosis Treatment : A recent study focused on the synthesis and evaluation of imidazo[1,2-a]pyridine compounds against Mycobacterium tuberculosis. Results demonstrated that certain derivatives effectively inhibited bacterial growth in vitro and showed promise in vivo as well .

Mechanism of Action

The mechanism of action of 8-Hydroxy-2-(i-propyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. For example, in medicinal applications, it may interact with enzymes or receptors to exert its therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Position 8 Modifications

  • 8-Fluoroimidazo[1,2-a]pyridine : A bioisostere of imidazo[1,2-a]pyrimidine, this derivative mimics electrostatic and lipophilic properties, enhancing c-Met kinase inhibition. The C–F bond at position 8 increases electron deficiency, critical for binding to kinase targets .
  • 8-Methyl Derivatives : Substitution with methyl groups (e.g., 8-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine) introduces steric bulk and electron-donating effects, which may reduce AChE inhibition compared to unsubstituted analogs .

Position 2 Modifications

  • 2-Aryl Substitutions : Derivatives with aryl groups (e.g., 2-(3-nitrophenyl)) exhibit strong fluorescence and are used in materials science, but their large π-systems may hinder target binding in enzymatic assays .
  • 2-Isopropyl Group : The branched alkyl chain in the target compound offers moderate lipophilicity and steric hindrance, balancing membrane permeability and receptor interactions. This contrasts with electron-withdrawing groups (e.g., CN, CF₃), which enhance electron deficiency but may reduce bioavailability .

Anticholinesterase Activity

Imidazo[1,2-a]pyridine derivatives with biphenyl side chains (e.g., compound 2h ) show potent AChE inhibition (IC₅₀ = 79 µM), while phenyl-substituted analogs (e.g., 2j ) favor BChE inhibition (IC₅₀ = 65 µM) . The target compound’s 2-isopropyl group lacks the π-stacking capability of biphenyl moieties, suggesting weaker AChE affinity but possible selectivity for other targets.

Kinase Inhibition (c-Met)

Electron-deficient scaffolds, such as 8-fluoro or 8-CF₃ derivatives, are prioritized for c-Met inhibition due to enhanced interactions with the ATP-binding pocket . The 8-hydroxy group’s electron-withdrawing nature may similarly promote kinase binding, but its polarity could limit cellular uptake.

Cardiotonic and Anxiolytic Effects

8-Aryl-substituted derivatives (e.g., olprinone) act as cardiotonic agents by modulating phosphodiesterase activity, while 2-position modifications (e.g., alpidem) target GABA receptors . The target compound’s substituents may redirect its activity toward unexplored pathways.

Data Tables: Key Comparative Metrics

Table 1. Substituent Effects on Enzymatic Inhibition

Compound Position 8 Substituent Position 2 Substituent AChE IC₅₀ (µM) BChE IC₅₀ (µM) Target Application
2h Methyl (R4) Biphenyl 79 >2000 AChE Inhibitor
2j None 3,4-Dichlorophenyl >2000 65 BChE Inhibitor
8-Fluoro Derivative Fluorine Varied N/A N/A c-Met Inhibitor
Target Compound Hydroxy Isopropyl Pred. >100 Pred. >100 Undetermined

Table 2. Physicochemical Properties

Compound LogP Hydrogen Bond Donors TPSA (Ų) Bioisosteric Role
8-Fluoroimidazo[1,2-a]pyridine 2.1 0 28 Mimics pyrimidine
Zolpidem 1.7 0 32 GABA-A modulator
Target Compound Est. 1.5 1 (8-OH) Est. 50 Novel scaffold

Biological Activity

8-Hydroxy-2-(i-propyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological mechanisms, therapeutic applications, and relevant research findings.

Structural Overview

This compound belongs to the imidazo[1,2-a]pyridine family, characterized by a fused imidazole and pyridine ring system. The presence of the hydroxyl group at the 8-position and the isopropyl group at the 2-position enhances its solubility and bioactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate critical biochemical pathways, leading to therapeutic effects.

  • Enzyme Inhibition: The compound has been shown to act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it may inhibit ATPase activity in certain bacterial strains, which is crucial for their survival and virulence .
  • Antiviral Properties: Similar compounds within the imidazo[1,2-a]pyridine family have demonstrated antiviral activity against viruses such as human cytomegalovirus and varicella-zoster virus . Although specific data on this compound is limited, its structural similarities suggest potential antiviral effects.

Biological Activities

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities:

  • Antimicrobial Activity: Compounds in this class have shown significant antibacterial and antifungal properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis .
  • Anticancer Potential: Some derivatives have been evaluated for their anticancer properties. They may induce apoptosis in cancer cells or inhibit tumor growth through various pathways .
  • Anti-inflammatory Effects: Certain studies suggest that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines .

Case Studies and Research Findings

A comprehensive review of imidazo[1,2-a]pyridine derivatives highlights their pharmacological significance:

Activity Compound IC50 (µM) Reference
Antiviral3-thioether imidazo[1,2-a]pyridines<150
AntibacterialVarious derivatives<50
AnticancerImidazo[1,2-a]pyridine analogs<20

Synthesis and Applications

The synthesis of this compound can be achieved through various routes involving cyclization reactions of appropriate precursors. Its applications extend beyond medicinal chemistry; it serves as a building block in organic synthesis and materials science due to its unique structural properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 8-Hydroxy-2-(i-propyl)imidazo[1,2-a]pyridine and its derivatives?

  • Methodology : The synthesis often involves condensation reactions between 2-aminonicotinic acid and α-haloketones, followed by halogenation or functionalization at the C-3 position. For example, a one-pot Friedel-Crafts acylation using catalytic AlCl₃ and acetic anhydride enables selective C-3 acetylation . Ethanol solvent and HATU/DIPEA-mediated acid-amine coupling have also been employed to synthesize carboxamide derivatives with high yields (93–97%) .
  • Key Considerations : Optimize reaction conditions (e.g., solvent, catalyst loading) to avoid side products like disubstituted derivatives.

Q. How are imidazo[1,2-a]pyridine derivatives characterized structurally?

  • Methodology : Use FT-IR, ¹H/¹³C NMR, and HRMS for functional group and substituent analysis . Single-crystal X-ray diffraction and Hirshfeld surface analysis provide insights into intermolecular interactions (e.g., π-stacking, hydrogen bonding) that influence crystallinity and stability .
  • Key Considerations : Validate spectral data against computational models (e.g., DFT) to resolve ambiguities in regioselectivity .

Advanced Research Questions

Q. How does C-3 functionalization impact biological activity in imidazo[1,2-a]pyridine derivatives?

  • Methodology : Structure-activity relationship (SAR) studies show that substituents at C-3 significantly modulate pharmacological properties. For example:

  • A morpholine group at C-3 enhances COX-2 inhibition (IC₅₀ = 0.07 µM, selectivity index = 217.1) .
  • Acetylated C-3 derivatives exhibit predicted GABA receptor binding via computational docking, suggesting neuroactive potential .
    • Data Contradictions : While some 3-nitro-thioalkyl derivatives showed no antibacterial activity , other studies highlight broad-spectrum antimicrobial properties in analogs with varied C-3 substituents .

Q. What strategies are used to resolve conflicting bioactivity data across studies?

  • Methodology :

Standardize Assays : Use consistent bacterial strains (e.g., Staphylococcus aureus ATCC 29213) and dilution methods (e.g., microdilution) for reproducibility .

Computational Validation : Compare ligand-receptor binding energies (e.g., GABA receptor models) to identify outliers in experimental data .

Meta-Analysis : Aggregate data from diverse pharmacological screens (e.g., anticancer, antiviral) to identify trends in substituent effects .

Q. How can computational modeling guide the design of imidazo[1,2-a]pyridine-based therapeutics?

  • Methodology :

  • Molecular Docking : Predict binding affinities for targets like COX-2 or GABA receptors using AutoDock or Schrödinger Suite .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize candidates for synthesis .
  • Example : A phenylamino group at C-3 improves COX-2 selectivity by reducing steric clashes in the active site .

Q. What are the challenges in achieving regioselective functionalization at C-2 vs. C-3?

  • Methodology :

  • Catalytic Control : Use Cu-catalyzed three-component reactions to favor C-3 functionalization over C-2 .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at C-3 in Friedel-Crafts acylations .
    • Key Findings : Radical-based strategies under metal-free conditions enable C-2 sulfenylation but require rigorous optimization to suppress side reactions .

Methodological Best Practices

Q. How to optimize reaction yields in multi-step syntheses?

  • Protocol :

One-Pot Reactions : Minimize purification steps via sequential additions (e.g., Petasis-like three-component coupling) .

Catalyst Screening : Test AlCl₃, Cu, or CoFe₂O₄ nanoparticles for efficiency in C–C bond formation .

Green Chemistry : Use ethanol or solvent-free conditions to improve sustainability and scalability .

Q. What in vitro assays are most relevant for evaluating anti-inflammatory activity?

  • Protocol :

  • COX-1/COX-2 Inhibition : Measure IC₅₀ values using ELISA or fluorescence-based kits .
  • Cytokine Profiling : Use LPS-stimulated macrophages to assess TNF-α/IL-6 suppression, as demonstrated for anti-inflammatory imidazo[1,2-a]pyridines .

Tables

Table 1 : Impact of C-3 Substituents on Bioactivity

Substituent at C-3Biological ActivityKey FindingReference
MorpholineCOX-2 InhibitionIC₅₀ = 0.07 µM; SI = 217.1
AcetylGABA Receptor BindingPredicted ΔG = -9.2 kcal/mol
PhenylaminoAnalgesic Activity75% pain reduction (in vivo)
3-Nitro-thioalkylAntibacterialNo activity at 100 µg/mL

Table 2 : Comparison of Synthetic Methods

MethodCatalystYield (%)RegioselectivityReference
Friedel-Crafts AcylationAlCl₃85–92C-3
Three-Component CouplingCu78–90C-3
Radical SulfenylationNone60–75C-2

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